molecular formula C12H11N5O2S B2797120 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylthiophene-2-carboxamide CAS No. 2034281-34-8

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylthiophene-2-carboxamide

Cat. No. B2797120
CAS RN: 2034281-34-8
M. Wt: 289.31
InChI Key: SOMQXKRGIPSSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H11N5O2S and its molecular weight is 289.31. The purity is usually 95%.
BenchChem offers high-quality N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylthiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylthiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

This compound has been found to have significant antibacterial activity. A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques. All the synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method. Some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antifungal Activity

Triazole compounds, including this one, are known for their antifungal properties. They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .

Anticancer Activity

Triazole compounds have also been studied for their potential anticancer activity. They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Antioxidant Activity

Triazole derivatives have been found to possess antioxidant potential. This is due to their ability to donate hydrogen to free radicals, thereby neutralizing them and preventing oxidative damage .

Antiviral Activity

Triazole derivatives have been studied for their antiviral potential. They have been found to be effective against a variety of viral infections .

Anti-Inflammatory Activity

Triazole compounds have been found to possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

Analgesic Activity

Triazole compounds have been found to possess analgesic properties. They can inhibit the production of pain signals, thereby providing relief from pain .

Antiepileptic Activity

Triazole compounds have been found to possess antiepileptic properties. They can inhibit the abnormal electrical activity in the brain that leads to seizures .

properties

IUPAC Name

3-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-7-2-5-20-9(7)11(18)14-6-8-15-16-10-12(19)13-3-4-17(8)10/h2-5H,6H2,1H3,(H,13,19)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMQXKRGIPSSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylthiophene-2-carboxamide

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